molecular formula C13H21ClN2O B13782454 Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride CAS No. 63917-32-8

Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride

Cat. No.: B13782454
CAS No.: 63917-32-8
M. Wt: 256.77 g/mol
InChI Key: QZYTVBDHROPLKZ-UHFFFAOYSA-N
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Description

Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride is an organic compound with the molecular formula C13H21ClN2O It is a derivative of 3,4,6-trimethylaniline, which is an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride typically involves the reaction of 3,4,6-trimethylaniline with dimethylaminoacetyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,4,6-Trimethylaniline} + \text{Dimethylaminoacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylaniline: An aromatic amine used as a precursor in the synthesis of Dimethylaminoacetyl 3,4,6-trimethylaniline hydrochloride.

    Dimethylaminoacetyl chloride: A reagent used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

63917-32-8

Molecular Formula

C13H21ClN2O

Molecular Weight

256.77 g/mol

IUPAC Name

dimethyl-[2-oxo-2-(2,4,5-trimethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C13H20N2O.ClH/c1-9-6-11(3)12(7-10(9)2)14-13(16)8-15(4)5;/h6-7H,8H2,1-5H3,(H,14,16);1H

InChI Key

QZYTVBDHROPLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C[NH+](C)C)C.[Cl-]

Origin of Product

United States

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